ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1374510-96-9
VCID: VC2701374
InChI: InChI=1S/C13H18N6O2/c1-5-10-14-13-16-15-11(12(20)21-6-2)9(19(13)17-10)7-8-18(3)4/h7-8H,5-6H2,1-4H3/b8-7+
SMILES: CCC1=NN2C(=C(N=NC2=N1)C(=O)OCC)C=CN(C)C
Molecular Formula: C13H18N6O2
Molecular Weight: 290.32 g/mol

ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate

CAS No.: 1374510-96-9

Cat. No.: VC2701374

Molecular Formula: C13H18N6O2

Molecular Weight: 290.32 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate - 1374510-96-9

Specification

CAS No. 1374510-96-9
Molecular Formula C13H18N6O2
Molecular Weight 290.32 g/mol
IUPAC Name ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate
Standard InChI InChI=1S/C13H18N6O2/c1-5-10-14-13-16-15-11(12(20)21-6-2)9(19(13)17-10)7-8-18(3)4/h7-8H,5-6H2,1-4H3/b8-7+
Standard InChI Key MXWJCEZYHBWRRF-BQYQJAHWSA-N
Isomeric SMILES CCC1=NN2C(=C(N=NC2=N1)C(=O)OCC)/C=C/N(C)C
SMILES CCC1=NN2C(=C(N=NC2=N1)C(=O)OCC)C=CN(C)C
Canonical SMILES CCC1=NN2C(=C(N=NC2=N1)C(=O)OCC)C=CN(C)C

Introduction

Chemical Structure and Identification

Molecular Structure and Nomenclature

Ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl triazolo[5,1-c] triazine-3-carboxylate features a complex heterocyclic structure with a fused triazolo-triazine ring system. The compound contains a dimethylamino group connected via a vinyl linkage, an ethyl group at position 7, and an ethyl carboxylate functionality at position 3. The "(E)" designation in the name specifically indicates the trans configuration of the double bond in the dimethylaminovinyl group, which is an important stereochemical feature of this molecule .

The systematic IUPAC name for this compound is ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl- triazolo[5,1-c] triazine-3-carboxylate. This nomenclature precisely defines the positions and nature of the functional groups attached to the core triazolo-triazine framework . The compound's structural complexity is reflected in its detailed naming that follows IUPAC conventions for heterocyclic compounds.

Chemical Identifiers and Properties

The compound possesses several chemical identifiers that facilitate its recognition in scientific databases and chemical catalogs. The following table summarizes the key identifiers and physicochemical properties of ethyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl triazolo[5,1-c] triazine-3-carboxylate:

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₆O₂
Molecular Weight290.33 g/mol
SMILES NotationCCc1nn2c(/C=C/N(C)C)c(C(OCC)=O)nnc2n1
ChemDiv Building Block IDBB57-3213

The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear text representation of the molecular structure, which is particularly useful for computational applications and database searches. The notation indicates the presence of the ethyl groups, dimethylamino functionality, and the triazolo-triazine core structure .

Physical and Chemical Properties

Stability and Reactivity

The compound's reactivity profile is influenced by its functional groups, including the ester, amino, and heterocyclic moieties, each of which can participate in various chemical transformations. These structural features make it potentially valuable as a building block in organic synthesis pathways .

Structural Significance and Chemical Family

Structural Comparison with Related Compounds

The search results contain information about a related compound, ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c] triazine-3-carboxylate, which differs in having a pyrazolo ring instead of a triazolo ring. This related compound has the following properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₅O₂
CAS Number1306753-56-9
MDL NumberMFCD19103594

The structural similarity between these compounds suggests they may share certain chemical properties and potential applications, while the differences in their heterocyclic core structures would likely result in distinct reactivity patterns and biological activities .

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